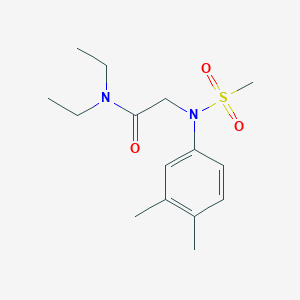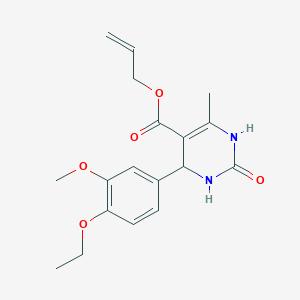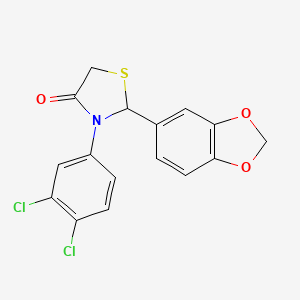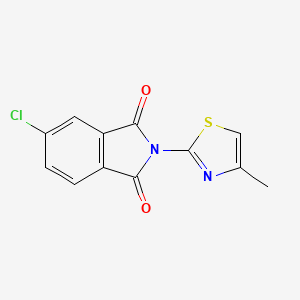![molecular formula C11H12Br2N2O2 B5236427 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is a chemical compound that has been of interest to many researchers due to its potential applications in the field of medicine. It is also known as B-Methylamino-L-alanine (BMAA) and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain plant and insect species.
Wirkmechanismus
The exact mechanism of action of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is not yet fully understood. However, it is believed to act as a glutamate receptor agonist, leading to the overstimulation of neurons and subsequent neurotoxicity. The compound has also been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to the accumulation of misfolded proteins and subsequent cellular damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species and subsequent cellular damage. It has also been shown to disrupt the normal functioning of mitochondria, leading to energy depletion and subsequent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide in lab experiments is its ability to induce neurotoxicity, making it a useful tool for studying neurodegenerative diseases. However, the compound is highly toxic and must be handled with extreme care. It also has a short half-life, making it difficult to study its long-term effects.
Zukünftige Richtungen
There are many future directions for research on 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide. One area of interest is the development of therapies to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of safer and more effective insecticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its long-term effects on cellular function.
Synthesemethoden
The synthesis of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide involves the reaction of 2-bromo-4-methylphenyl isocyanate with 3-bromopropanoic acid. The resulting product is a white crystalline solid that is soluble in water, ethanol, and methanol. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
Eigenschaften
IUPAC Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O2/c1-7-2-3-9(8(13)6-7)14-11(17)15-10(16)4-5-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTRIIVWYBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)




![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)
![methyl 4-{[(3-aminophenyl)sulfonyl]amino}benzoate](/img/structure/B5236441.png)

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)